molecular formula C10H11BrO3 B3302481 Methyl 2-(2-bromoethoxy)benzoate CAS No. 91687-70-6

Methyl 2-(2-bromoethoxy)benzoate

Cat. No. B3302481
M. Wt: 259.1 g/mol
InChI Key: VMYXWCWZIWWLQV-UHFFFAOYSA-N
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Patent
US06200981B1

Procedure details

The subtitle compound was prepared from methyl salicylate (5 g) and 1,2-dibromoethane (30.67 g) by the method of example 21 step (ii). Purified by chromatography eluting with 10% ethyl acetate in isohexane. Yield 4.9 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30.67 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Br:12][CH2:13][CH2:14]Br>>[Br:12][CH2:13][CH2:14][O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
30.67 g
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by chromatography
WASH
Type
WASH
Details
eluting with 10% ethyl acetate in isohexane

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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